![molecular formula C21H44O3Si B14448193 15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid CAS No. 77744-43-5](/img/structure/B14448193.png)
15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid is a derivative of pentadecanoic acid, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols, making it a valuable tool in various chemical reactions and processes.
Métodos De Preparación
The synthesis of 15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid typically involves the reaction of pentadecanoic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature to 80°C. The use of imidazole helps in the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Análisis De Reacciones Químicas
15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Aplicaciones Científicas De Investigación
15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for alcohols, it helps in the selective modification of molecules without interfering with other functional groups.
Biology: It is used in the synthesis of complex biomolecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: The compound is used in the development of pharmaceuticals, where protecting groups are essential for the synthesis of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group is highly resistant to hydrolysis under basic conditions but can be easily removed under acidic conditions or by fluoride ions. This selective stability allows for the controlled protection and deprotection of hydroxyl groups in complex synthetic pathways .
Comparación Con Compuestos Similares
Similar compounds to 15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid include:
Trimethylsilyl ethers (TMS): Less stable compared to TBDMS ethers and more susceptible to solvolysis.
Tetrahydropyranyl (THP) ethers: Useful for protecting alcohols but require harsher conditions for removal.
tert-Butyldiphenylsilyl (TBDPS) ethers: More sterically hindered and provide greater stability than TBDMS ethers.
This compound stands out due to its balance of stability and ease of removal, making it a preferred choice in many synthetic applications.
Propiedades
Número CAS |
77744-43-5 |
|---|---|
Fórmula molecular |
C21H44O3Si |
Peso molecular |
372.7 g/mol |
Nombre IUPAC |
15-[tert-butyl(dimethyl)silyl]oxypentadecanoic acid |
InChI |
InChI=1S/C21H44O3Si/c1-21(2,3)25(4,5)24-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20(22)23/h6-19H2,1-5H3,(H,22,23) |
Clave InChI |
CFTVMEAQFKKILW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


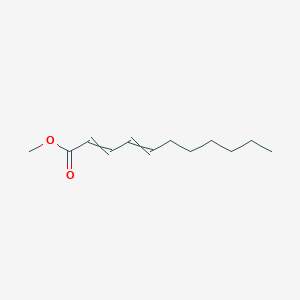
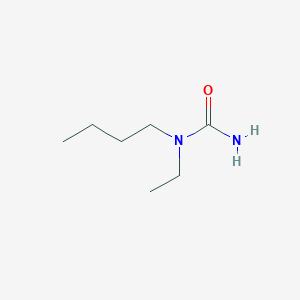
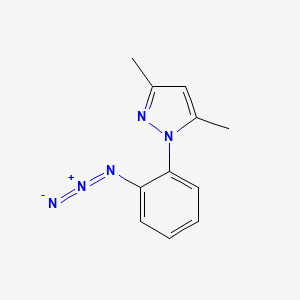
![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B14448133.png)
![[1,1'-Biphenyl]-4-ol, 4'-[(6-bromohexyl)oxy]-](/img/structure/B14448141.png)
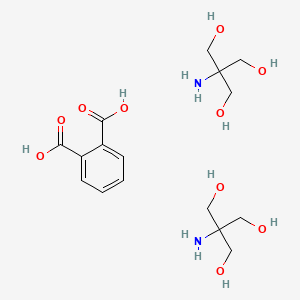
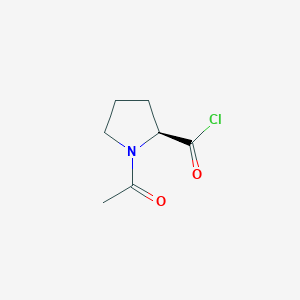
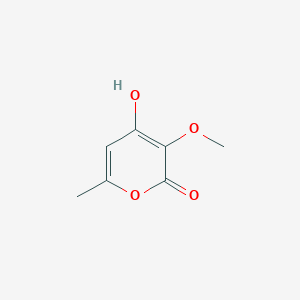
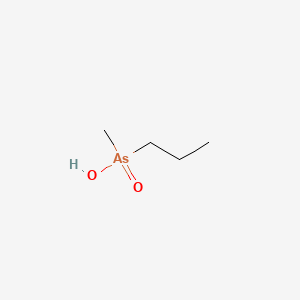
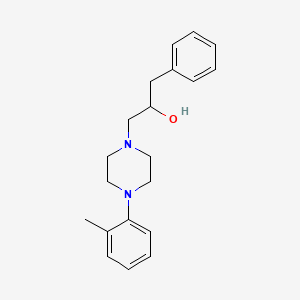

![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)

